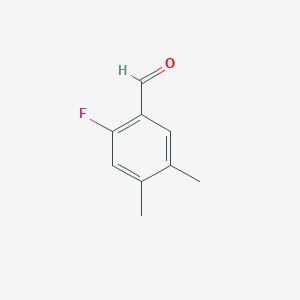

2-Fluoro-4,5-dimethylbenzaldehyde

Description

Significance of Fluorine Substitution in Organic Chemistry and its Impact on Molecular Properties

The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.2 Å) allow it to act as a "super-hydrogen" mimic with significant electronic perturbations. nih.govsigmaaldrich.com This substitution can influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. nih.govsigmaaldrich.com The carbon-fluorine bond is exceptionally strong (around 116 kcal/mol), which can enhance the thermal and metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov

The Role of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Scaffolds

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The aldehyde group is a versatile functional handle that readily participates in a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. This reactivity makes benzaldehydes key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.comresearchgate.net The aromatic ring of benzaldehyde can be functionalized with various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to achieve desired outcomes in a synthetic sequence.

Contextualization of 2-Fluoro-4,5-dimethylbenzaldehyde within Contemporary Organic Synthesis

This compound emerges at the intersection of fluorine chemistry and the utility of benzaldehyde scaffolds. This compound presents a unique combination of a reactive aldehyde group, the electronic influence of a fluorine atom, and the steric and electronic effects of two methyl groups on the aromatic ring. This specific arrangement of substituents makes it a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds. Its structure suggests potential applications in the development of novel bioactive molecules where the interplay of these functional groups can lead to enhanced potency, selectivity, or improved pharmacokinetic profiles. While not as extensively documented as some other benzaldehyde derivatives, its availability from commercial suppliers indicates its utility in research and development. sigmaaldrich.comscbt.com

Overview of Research Gaps and Motivations for Deeper Investigation of this compound

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₉FO | 152.17 | 1780780-10-0 |

| 2-Fluoro-4-methylbenzaldehyde | C₈H₇FO | 138.14 | 146137-80-6 |

| 4-Fluoro-2,6-dimethylbenzaldehyde | C₉H₉FO | 152.17 | 925441-35-6 |

| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 5779-94-2 |

| 2-Fluoro-4,5-dimethoxybenzaldehyde | C₉H₉FO₃ | 184.16 | 71924-62-4 |

Data for this compound and other compounds are compiled from various chemical supplier databases and public chemical information sources. sigmaaldrich.comscbt.comchemicalbook.comuni.lu

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-fluoro-4,5-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H9FO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3 |

InChI Key |

GZZHIOQGRVBYNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Fluoro 4,5 Dimethylbenzaldehyde

Retrosynthetic Analysis and Key Disconnections for 2-Fluoro-4,5-dimethylbenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, primarily focusing on the introduction of the formyl (aldehyde) group and the fluorine atom.

Key Disconnections:

C-CHO Bond Disconnection (Formylation): This is often the most straightforward approach. The aldehyde group is disconnected, identifying a formylation reaction as the final step. The precursor for this strategy would be 1-fluoro-3,4-dimethylbenzene . This route is attractive because the precursor is structurally simpler and the introduction of a formyl group onto an activated aromatic ring can be achieved through several well-established methods.

C-F Bond Disconnection (Fluorination): This strategy involves introducing the fluorine atom onto a pre-existing dimethylbenzaldehyde scaffold. The precursor would be a molecule like 2-halo-4,5-dimethylbenzaldehyde (where the halo is not fluorine) or a related derivative suitable for fluorination. This approach can be more challenging due to the unique reactivity requirements of fluorinating agents.

Building the Aromatic Ring: A less common approach for this specific target would involve constructing the substituted benzene (B151609) ring from acyclic precursors. This is generally more complex and reserved for molecules where the required substitution pattern is not easily accessible through functional group interconversion on a pre-existing ring.

The most viable and commonly explored retrosynthetic pathway is the formylation of 1-fluoro-3,4-dimethylbenzene, as it leverages a readily accessible precursor and a wide range of formylation techniques.

Classical and Contemporary Synthetic Routes to Fluorinated Benzaldehydes

The synthesis of fluorinated benzaldehydes can be accomplished through a variety of methods, each with its own advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Directed Ortho Metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org It relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

In the context of synthesizing this compound, a DoM strategy could be envisioned starting from 1-fluoro-3,4-dimethylbenzene. The fluorine atom can act as a modest DMG, directing lithiation to the C2 position. The process would involve:

Treatment of 1-fluoro-3,4-dimethylbenzene with a strong base like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like TMEDA, at low temperatures.

The organolithium reagent would preferentially deprotonate the C2 position, which is ortho to the fluorine atom.

The resulting aryllithium intermediate is then quenched with a formylating electrophile, such as N,N-dimethylformamide (DMF), followed by an aqueous workup to yield the target aldehyde.

The success of this route is highly dependent on the directing ability of the fluorine atom relative to the activating methyl groups and the potential for side reactions.

Modern synthetic chemistry has seen the development of palladium-catalyzed methods for the formation of C-F bonds, although they remain less common than those for other C-halogen bonds. These reactions typically involve the cross-coupling of an aryl halide or triflate with a fluoride source.

A potential route to this compound using this technology would start with a precursor such as 2-bromo-4,5-dimethylbenzaldehyde . The synthesis would proceed via:

A palladium-catalyzed coupling reaction using a specialized ligand (e.g., BippyPhos) and a palladium precursor (e.g., [Pd(allyl)Cl]₂). nih.gov

A fluoride source, such as cesium fluoride (CsF) or silver fluoride (AgF), is used to replace the bromine atom with fluorine.

This approach introduces the fluorine atom late in the synthesis, which can be advantageous. However, C-F bond formation via cross-coupling is often challenging and requires carefully optimized conditions to achieve high yields. dntb.gov.uarsc.org

Formylation of an existing fluorinated aromatic ring is one of the most direct methods. wikipedia.org The precursor, 1-fluoro-3,4-dimethylbenzene , is an electron-rich arene due to the activating effect of the two methyl groups, making it a suitable substrate for electrophilic aromatic substitution.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. nrochemistry.comwikipedia.orgjk-sci.com The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for activated rings. nrochemistry.comchemistrysteps.com For 1-fluoro-3,4-dimethylbenzene, formylation is expected to occur at the most nucleophilic position, which is governed by the combined directing effects of the substituents.

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a catalyst, typically a mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl). testbook.comvedantu.compw.live The reaction generates a reactive formyl cation equivalent that attacks the aromatic ring. slideshare.net While effective for simple arenes like benzene, its applicability to more complex, substituted systems can be limited, and it is notably unsuitable for phenol (B47542) and phenol ether substrates. testbook.comslideshare.net

A related method is the Gattermann reaction , which uses hydrogen cyanide (HCN) instead of carbon monoxide. wikipedia.org Another alternative involves using formyl fluoride with a Lewis acid like boron trifluoride (BF₃) as the formylating agent. youtube.com

Table 1: Comparison of Formylation Reactions for Fluorinated Precursors

| Reaction | Reagents | Typical Substrates | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (e.g., anilines, phenols, activated alkylbenzenes) wikipedia.orgorganic-chemistry.org | Mild conditions; uses a weak electrophile; good for activated systems. nrochemistry.com |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene and simple alkylbenzenes doubtnut.com | High-pressure conditions may be needed; not suitable for phenols/ethers. testbook.com |

| DoM-Formylation | 1. Strong base (e.g., n-BuLi) 2. DMF | Arenes with a directing group wikipedia.org | Excellent regiocontrol based on the directing group. |

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing nucleophiles, including fluoride, onto an aromatic ring. This mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group (such as -NO₂, -Cl, -Br). chemistrysteps.com

For the synthesis of this compound, a hypothetical SNAr approach would start with a precursor like 2-nitro-4,5-dimethylbenzaldehyde . The reaction would involve:

Treatment with a fluoride source, such as potassium fluoride (KF), often in a polar aprotic solvent.

The fluoride ion attacks the carbon bearing the nitro group, forming a resonance-stabilized intermediate (a Meisenheimer complex). masterorganicchemistry.com

Subsequent expulsion of the nitrite leaving group restores the aromaticity and yields the fluorinated product.

However, the viability of this route is questionable for the target molecule. The methyl groups at the 4- and 5-positions are electron-donating, which deactivates the ring toward nucleophilic attack. While the aldehyde group at C1 and the nitro group at C2 are both EWGs, their activating effect might not be sufficient to overcome the deactivating influence of the methyl groups, making the SNAr reaction inefficient for this specific substrate. Generally, the reactivity for leaving groups in SNAr reactions follows F > Cl > Br > I, which is opposite to SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including functionalized benzaldehydes. researchgate.net These principles encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com For aromatic aldehydes, this involves exploring alternative energy sources, solvent-free conditions, and novel catalytic systems to create more environmentally benign and efficient manufacturing processes. researchgate.networldwidejournals.com

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, higher yields, and improved product purity. arkat-usa.org

This technology has been successfully applied to various reactions involving substituted benzaldehydes. For instance, the Claisen-Schmidt condensation, a key reaction for forming carbon-carbon bonds, has been performed efficiently using microwave assistance. nih.gov In one study, a series of functionalized benzalacetones were prepared by reacting various aldehydes with acetone (B3395972) under microwave irradiation, often completing within minutes. nih.gov Another report details the microwave-assisted synthesis of HPP derivatives from substituted benzaldehydes, yielding compounds with significant antibacterial activity. amazonaws.com

While specific literature on the microwave-assisted synthesis of this compound is not prominent, these examples demonstrate the potential of MAOS as a rapid and efficient method for its production. The fluorinated nature of the target compound makes it a candidate for syntheses that benefit from the precise temperature control offered by modern microwave reactors. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzaldehyde (B42025) Reactions

| Reaction Type | Substrate | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt | 4-Nitrobenzaldehyde & Acetone | Microwave (5W, 50°C) | 10 min | High | nih.gov |

| Thiazolidinone Synthesis | Aromatic Aldehyde & Amine | Microwave (280W, 110°C) | 12 min | >70% | arkat-usa.org |

| Thiazolidinone Synthesis | Aromatic Aldehyde & Amine | Conventional Heating (Reflux) | 48 hours | Variable | arkat-usa.org |

This table is generated based on data for analogous reactions involving substituted benzaldehydes.

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions. nih.gov This technique often eliminates the need for solvents, thereby reducing waste and simplifying product isolation. Ball milling is a common mechanochemical method where reactants are placed in a jar with grinding media (balls) and subjected to high-energy agitation.

Solvent-free mechanochemical approaches have been successfully applied to a variety of reactions involving aromatic aldehydes. For example, the synthesis of chalcone (B49325) derivatives has been achieved by simply grinding an acetophenone (B1666503), a benzaldehyde derivative, and a solid base like sodium hydroxide in a mortar and pestle. rsc.orgrsc.org This method is noted for its high atom economy and energy efficiency. rsc.org Other transformations, such as the conversion of aldehydes to oximes and the reduction of aldehydes to alcohols, have also been demonstrated under solvent-free grinding conditions, often with reaction times of only a few minutes. rsc.orgugm.ac.id

The application of mechanochemistry to the synthesis of this compound offers a promising green alternative to traditional solution-phase methods. The solvent-free nature of ball milling is particularly advantageous for reducing the environmental footprint of the synthesis. nih.govresearchgate.net

Table 2: Examples of Mechanochemical Reactions Involving Aromatic Aldehydes

| Reaction Type | Aldehyde Substrate | Reagents | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldol (B89426) Condensation | 4-Chlorobenzaldehyde | Acetophenone, NaOH | Mortar & Pestle | 10 min | High | rsc.orgrsc.org |

| Alcohol Reduction | Aromatic Aldehydes | Sodium Borohydride (B1222165) | Grinding | 10 min | 77-95% | ugm.ac.id |

| Amide Synthesis | Aromatic Aldehydes | N-chloramine, TBAI | Ball Milling | Not Specified | 62-75% | beilstein-journals.org |

This table presents data from mechanochemical syntheses using various aromatic aldehydes to illustrate the potential of the technique.

The ideal green synthesis minimizes the use of auxiliary substances such as solvents and catalysts. tandfonline.com Solvent-free reactions, also known as neat or solid-state reactions, reduce pollution, lower costs, and simplify processes and product purification. rsc.org

Several important organic transformations involving benzaldehydes have been adapted to catalyst-free and solvent-free conditions. The Knoevenagel condensation, for example, has been successfully performed by heating a mixture of a benzaldehyde and malonic acid without any solvent, using environmentally benign ammonium (B1175870) salts as catalysts that can be generated in situ. tandfonline.com Similarly, aldol condensations to produce chalcones can be run under solvent-free conditions by grinding the reactants together. rsc.org These approaches align well with the principles of green chemistry by minimizing waste and avoiding the use of volatile organic compounds. tandfonline.com

Developing a catalyst-free and solvent-free synthesis for this compound would represent a significant step towards a truly sustainable manufacturing process. Such methods are at the forefront of modern organic synthesis and are highly desirable from both an economic and environmental perspective.

Development of Novel Methodologies for this compound Derivatives

The aldehyde functional group is a versatile handle for the synthesis of a wide array of derivatives. Novel synthetic methodologies that allow for the efficient and selective functionalization of substituted benzaldehydes are crucial for accessing new chemical entities.

One innovative approach is the one-pot, two-step reduction/cross-coupling procedure. This method involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which acts as a protected aldehyde. This intermediate can then undergo a subsequent cross-coupling reaction with organometallic reagents to introduce various alkyl or aryl substituents, yielding a diverse range of functionalized benzaldehydes. acs.orgrug.nl This strategy avoids traditional protecting group manipulations and allows for rapid derivatization. acs.org

Solid-phase synthesis offers another powerful platform for creating derivatives. For instance, selectively functionalized polyamines have been prepared by anchoring a scaffold to a solid support, followed by reductive alkylation using a substituted aldehyde, such as 4-fluorobenzaldehyde (B137897). nih.gov This technique enables the site-selective modification of complex molecules and is amenable to the creation of libraries of compounds for screening purposes. Such a methodology could be readily adapted for this compound to synthesize novel probes for biological systems or new building blocks for materials science. nih.gov Furthermore, benzaldehyde-functionalized glycans have been synthesized as tools for studying carbohydrate-protein interactions, demonstrating the utility of aldehydes in creating sophisticated molecular probes. nih.gov

These advanced methodologies provide powerful tools for synthesizing a wide range of derivatives from this compound, enabling its incorporation into more complex and functional molecules.

Reactivity and Mechanistic Investigations of 2 Fluoro 4,5 Dimethylbenzaldehyde Transformations

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 2-Fluoro-4,5-dimethylbenzaldehyde ring is governed by the cumulative directing effects of the three substituents: the fluoro, two methyl groups, and the aldehyde group. These groups can be classified based on their activating or deactivating nature and their directing influence (ortho, para, or meta). masterorganicchemistry.com

Aldehyde Group (-CHO): The aldehyde group is a moderately deactivating group and a meta-director. youtube.comlibretexts.org This is due to its electron-withdrawing nature, both through induction and resonance, which destabilizes the positively charged intermediate (sigma complex) when the electrophile attacks the ortho or para positions. libretexts.org

Fluoro Group (-F): The fluoro group exhibits a dual effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the ring. However, it can also act as a π-donor through resonance, donating a lone pair of electrons to the ring. csbsju.edu This π-donation stabilizes the sigma complex for ortho and para attack, making the fluoro group an ortho, para-director despite its deactivating nature. csbsju.eduorganicchemistrytutor.com

Methyl Groups (-CH₃): Methyl groups are weakly activating and ortho, para-directors. They donate electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediates formed during ortho and para substitution. libretexts.org

In this compound, the substituents are positioned as follows: fluoro at C2, methyls at C4 and C5, and the aldehyde at C1. The only available position for substitution is C6. The directing effects of the present substituents on the C6 position are summarized below:

| Substituent | Position | Type | Directing Effect | Influence on C6 |

| -CHO | C1 | Deactivating | Meta | No direct influence (meta positions are C3 & C5) |

| -F | C2 | Deactivating | Ortho, Para | Ortho |

| -CH₃ | C4 | Activating | Ortho, Para | Ortho |

| -CH₃ | C5 | Activating | Ortho, Para | Ortho |

The C6 position is ortho to both the C5-methyl group and the C2-fluoro group, and para to the C3 position which is not substituted. The activating methyl groups and the ortho, para-directing fluoro group work in concert to direct incoming electrophiles to the C6 position. Although the aldehyde and fluoro groups are deactivating, the cumulative activating and directing influence of the two methyl groups and the fluoro group's resonance effect strongly favors substitution at the C6 position. For instance, in the bromination of o-fluorobenzaldehyde, the bromine atom is directed to the position para to the fluorine and meta to the aldehyde, yielding 2-fluoro-5-bromobenzaldehyde. google.com This highlights the powerful directing effect of the halogen, which would similarly direct substitution to the C6 position in this compound.

Nucleophilic Addition Reactions to the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The electron-withdrawing nature of the ortho-fluoro substituent can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025). Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard or organolithium reagents) and cyanide. For example, the addition of a Grignard reagent to an ortho-substituted salicylaldehyde (B1680747) can lead to the formation of a secondary alcohol after workup. escholarship.org

When a nucleophile adds to the prochiral carbonyl carbon of this compound, a new stereocenter is created. Achieving stereocontrol in such additions is a significant challenge in organic synthesis. The stereochemical outcome is often predicted by models like Cram's rule or the Felkin-Anh model. The presence of the ortho-fluoro substituent can influence the conformational preference of the aldehyde and thus affect the facial selectivity of the nucleophilic attack. The steric bulk of the ortho substituent and its electronic properties play a crucial role in directing the incoming nucleophile to one of the two faces of the planar carbonyl group, leading to a potential predominance of one enantiomer or diastereomer over the other.

Oxidation and Reduction Reactions

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 2-fluoro-4,5-dimethylbenzoic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose.

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Basic, aqueous solution, followed by acidification |

| Jones reagent (CrO₃/H₂SO₄/acetone) | Acetone (B3395972), 0 °C to room temperature |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Basic, aqueous ammonia |

| Pinnick oxidation (NaClO₂/2-methyl-2-butene) | t-BuOH/H₂O, phosphate (B84403) buffer |

The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. The methyl groups on the aromatic ring are generally stable to these oxidizing agents under controlled conditions.

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-fluoro-4,5-dimethylphenyl)methanol. This is typically achieved using hydride-based reducing agents.

| Reducing Agent | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, 0 °C to room temperature |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic hydrogenation (H₂/catalyst) | H₂, Pd/C, PtO₂, or Raney Ni, various solvents and pressures |

Sodium borohydride is a mild and selective reagent that is often preferred for the reduction of aldehydes and ketones in the presence of other reducible functional groups.

Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)

As an aromatic aldehyde lacking α-hydrogens, this compound is an ideal substrate for various condensation reactions with enolizable carbonyl compounds or active methylene (B1212753) compounds.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde (or ketone) with another carbonyl compound that has α-hydrogens. wikipedia.org this compound can react with ketones like acetone or acetophenone (B1666503) in the presence of a base (e.g., NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones. nih.govmagritek.com These reactions often proceed in high yield and can sometimes be performed under solvent-free conditions. nih.gov The mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com Subsequent dehydration leads to the conjugated product. magritek.com

Knoevenagel Condensation: This reaction is the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.orgsigmaaldrich.com this compound can react with compounds such as malonic acid, malononitrile, or ethyl cyanoacetate. beilstein-journals.orgresearchgate.net The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. sigmaaldrich.com When malonic acid is used in the presence of pyridine, the condensation can be followed by decarboxylation in what is known as the Doebner modification. wikipedia.orgorganic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed reactions are fundamental to modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The reactivity of this compound in these transformations is primarily dictated by the C(sp²)–F bond and the ortho-C–H bond adjacent to the formyl group.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboranes and organic halides or triflates, catalyzed by a palladium complex. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of the aryl halide in the rate-determining oxidative addition step typically follows the trend I > Br > Cl >> F. The C-F bond is the strongest carbon-halogen bond, making aryl fluorides the most challenging substrates for this reaction. However, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled the coupling of some activated aryl fluorides.

For this compound, the C-F bond is relatively unactivated. The presence of two electron-donating methyl groups increases the electron density on the aromatic ring, which generally disfavors the oxidative addition step. Conversely, the electron-withdrawing aldehyde group can partially counteract this effect. Successful Suzuki-Miyaura coupling of this substrate would likely require specialized, highly active catalyst systems, high reaction temperatures, and strong bases. nih.gov The presence of substituents ortho to the leaving group can also sterically hinder the reaction. nih.gov Poor yields may also result from side reactions like protodeboronation of the boronic acid. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Challenging Aryl Halides/Pseudohalides This table presents general conditions developed for challenging substrates like aryl chlorides and sulfamates, which can be indicative of the requirements for aryl fluorides.

| Catalyst System | Base | Solvent | Temperature | Substrate Class | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | Aryl Chlorides | researchgate.net |

| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110-130 °C | Aryl Carbamates | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | High | Dichloropyrimidines | mdpi.com |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with a palladium catalyst and a base. mdpi.com Like the Suzuki coupling, the reaction is often limited by the challenging oxidative addition of the C-F bond. While methods for Heck reactions of fluoroalkenes have been developed, the use of unactivated fluoroarenes like this compound as the halide partner remains difficult and less common. mdpi.com Efficient phosphine-free ligands, such as N,N-dimethyl-β-alanine, have been shown to improve the efficiency of Heck reactions with various aryl halides. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.orgnih.gov While aryl iodides and bromides are the most common substrates, protocols for the coupling of aryl fluorides have been developed, often requiring highly efficient catalyst systems and specific reaction conditions to overcome the high C-F bond dissociation energy. organic-chemistry.org Copper-free variants have also been developed to avoid issues like alkyne homocoupling. libretexts.orgnih.gov The choice of solvent can significantly impact reaction kinetics and yield, with solvents needing to dissolve a variety of polar and non-polar reagents and intermediates. lucp.net

For this compound, a successful Sonogashira coupling would likely necessitate a highly active palladium catalyst, possibly with specialized ligands, and potentially elevated temperatures to facilitate the initial oxidative addition step.

Table 2: General Conditions for Copper-Free Sonogashira Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | AsPh₃ | - | Toluene | Ambient | lucp.net |

| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp | nih.gov |

| Pd(OAc)₂ | - | LiHMDS | - | - | organic-chemistry.org |

A more promising avenue for the functionalization of this compound involves the direct activation of a C-H bond. Rhodium and palladium-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy. researchgate.netnih.govacs.org For benzaldehydes, a transient directing group strategy is particularly effective. nih.govnih.gov

In this approach, the aldehyde group of this compound reacts reversibly with an amine (e.g., an amino acid or aniline (B41778) derivative) to form a transient imine. This imine then acts as a directing group, coordinating to the metal center (e.g., Rh(III) or Pd(II)) and positioning it to selectively activate the ortho-C–H bond (at the C6 position). This process forms a stable five- or six-membered metallacycle intermediate. This intermediate can then react with a variety of coupling partners, such as arenes, alkenes, or alkynes, leading to the formation of a new C-C bond at the C6 position. nih.govnih.gov After the coupling step, the imine is hydrolyzed back to the aldehyde, releasing the functionalized product and regenerating the amine co-catalyst. This strategy avoids the need to install and remove a permanent directing group, significantly improving synthetic efficiency. nih.gov

The mechanism for rhodium-catalyzed C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. nih.gov The reaction can be applied to a wide range of benzaldehyde substrates, tolerating various functional groups, including halides like the fluorine atom in the target molecule. nih.gov

Investigations into Reaction Kinetics and Thermodynamics

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely available in the surveyed literature. However, the reactivity can be discussed based on general principles of physical organic chemistry.

Kinetics: The rates of the transition metal-catalyzed coupling reactions are governed by several factors. In Suzuki-Miyaura and related couplings, the oxidative addition of the C-F bond to the metal center is often the rate-determining step. acs.org The high bond dissociation energy of the C-F bond results in a high activation energy and thus a slow reaction rate compared to other aryl halides. The electronic nature of the substituents also plays a crucial role. The electron-donating methyl groups on the ring of this compound increase the electron density at the carbon bearing the fluorine, which can slow the rate of oxidative addition to an electron-rich Pd(0) center. The concentration of the catalyst is also a key parameter, with higher catalyst loadings (measured in mol % or ppm) generally leading to faster reactions, though optimizing for lower loadings is a key goal in green chemistry. nih.govacs.org

In C-H activation reactions using a transient directing group, the rate can be dependent on the formation of the imine intermediate, the C-H cleavage step, or the final reductive elimination.

For rearrangement reactions like the Baeyer-Villiger oxidation, the relative stability of the products determines the thermodynamic favorability. The formation of a stable ester or carboxylic acid from an aldehyde is generally an exothermic process.

Utility of 2 Fluoro 4,5 Dimethylbenzaldehyde As a Versatile Synthetic Intermediate

A Building Block for Complex Organic Molecules

The strategic placement of functional groups in 2-Fluoro-4,5-dimethylbenzaldehyde makes it an attractive starting material for the synthesis of more intricate molecular architectures, including those with potential biological activity. The aldehyde functionality is a versatile handle for carbon-carbon bond formation and functional group interconversions. For instance, it can readily participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations to build up molecular complexity.

While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds. For example, fluorinated and methylated benzaldehyde (B42025) derivatives are precursors to compounds investigated for their potential as antimicrobial or anticancer agents. The synthesis of various bioactive quinazoline (B50416) and quinazolinone derivatives often starts from substituted benzaldehydes. nih.govarkat-usa.orgresearchgate.netnih.gov Similarly, the synthesis of certain bioactive benzofuran (B130515) derivatives utilizes substituted benzaldehydes. cuestionesdefisioterapia.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final molecule, a desirable feature in drug design. nih.gov

Synthesis of Heterocyclic Compounds

The reactivity of the aldehyde group, coupled with the electronic effects of the fluorine and methyl substituents, makes this compound a key precursor for the synthesis of a variety of heterocyclic compounds.

Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrazoles, Quinazolines)

Imidazoles: The synthesis of polysubstituted imidazoles can be achieved through one-pot reactions involving an aldehyde, a 1,2-dicarbonyl compound, an amine, and an ammonium (B1175870) source. nih.gov In such a reaction, this compound could serve as the aldehyde component, leading to the formation of an imidazole (B134444) ring bearing the 2-fluoro-4,5-dimethylphenyl substituent. The reaction of various benzaldehydes with diaminopyridines is a known method for producing imidazopyridine derivatives. nih.govillinois.edu

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. hilarispublisher.comorganic-chemistry.orgmdpi.com Alternatively, fluorinated pyrazole (B372694) aldehydes can be synthesized from the corresponding acetophenone (B1666503) and various aldehydes, followed by reaction with hydrazine. researchgate.net Chalcones, derived from the condensation of an acetophenone with a benzaldehyde, are key intermediates in pyrazole synthesis. researchgate.netnih.gov Therefore, this compound can be employed to generate the corresponding chalcone (B49325), which can then be cyclized with hydrazine to yield a pyrazole with a defined substitution pattern.

Quinazolines: The synthesis of quinazolines can be accomplished through various routes starting from substituted benzaldehydes or their derivatives. One common method involves the reaction of 2-aminobenzonitriles or 2-aminobenzamides with aldehydes. Although the direct use of this compound is not explicitly detailed, the synthesis of quinazolines from 2-fluorobenzonitriles and amidines is a well-established method. researchgate.netopenmedicinalchemistryjournal.com This suggests that the corresponding nitrile or amide derived from this compound could be a viable precursor for quinazoline synthesis.

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Imidazoles | One-pot condensation of an aldehyde, 1,2-dicarbonyl, amine, and ammonium source. nih.gov | Serves as the aldehyde component. |

| Pyrazoles | Condensation of a chalcone with hydrazine. researchgate.netnih.gov | Precursor for the chalcone intermediate. |

| Quinazolines | Reaction of a 2-aminobenzonitrile/amide with an aldehyde or cyclization with an amidine. | The corresponding nitrile/amide derivative could be a precursor. |

Oxygen-Containing Heterocycles (e.g., Benzofurans, Dioxanes)

Benzofurans: A number of synthetic strategies for benzofurans utilize substituted benzaldehydes as starting materials. organic-chemistry.orgnih.gov For instance, the reaction of a substituted phenol (B47542) with an α-halo ketone followed by cyclization is a common route. While direct examples with this compound are scarce, the synthesis of fluorinated 3-aminobenzofurans has been achieved through a tandem SNAr-cyclocondensation of perfluorobenzonitriles with α-hydroxycarbonyl compounds. nih.gov An attempt to use perfluorobenzaldehydes in a similar reaction was unsuccessful. researchgate.net However, other methods for benzofuran synthesis, such as those involving the reaction of salicylaldehydes with various reagents, could potentially be adapted. organic-chemistry.org

Dioxanes: The Knoevenagel condensation of a benzaldehyde with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a well-known reaction that yields a benzylidene derivative. researchgate.netnih.gov This reaction has been reported for both 2-fluorobenzaldehyde (B47322) and 4-fluorobenzaldehyde (B137897). researchgate.netnih.gov It is therefore highly probable that this compound would undergo a similar reaction to produce the corresponding 5-(2-fluoro-4,5-dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. These products can serve as versatile intermediates for further synthetic transformations. clockss.org

| Heterocycle | Synthetic Approach | Potential Product with this compound |

| Benzofurans | Various methods starting from substituted phenols or salicylaldehydes. organic-chemistry.orgnih.gov | Substituted benzofuran derivatives. |

| Dioxanes | Knoevenagel condensation with Meldrum's acid. researchgate.netnih.gov | 5-(2-fluoro-4,5-dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. |

Sulfur-Containing Heterocycles (e.g., Benzothiophenes)

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of complex molecules from simple starting materials in a single step. Aldehydes are frequently used as one of the components in various MCRs. For example, the Biginelli reaction, a well-known MCR, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. The use of aromatic aldehydes in such reactions is common. openmedicinalchemistryjournal.com Although not specifically documented for this compound, its participation in MCRs would lead to the creation of diverse molecular scaffolds incorporating the 2-fluoro-4,5-dimethylphenyl moiety, which could be of interest for screening in drug discovery programs. mdpi.com

Precursor for Chiral Synthesis

The aldehyde group of this compound can be a starting point for the introduction of chirality into a molecule. For example, asymmetric reduction of the aldehyde or the addition of a chiral nucleophile can lead to the formation of a chiral secondary alcohol. This alcohol can then be used as a chiral building block for the synthesis of more complex enantiomerically enriched molecules.

Furthermore, the conversion of the aldehyde to a chiral imine, for instance, by reaction with a chiral amine, opens up avenues for asymmetric synthesis. The resulting chiral imine can undergo diastereoselective additions of nucleophiles to create a new stereocenter. The synthesis of chiral fluoroalkyl aldimines has been used in the Pauson-Khand reaction to generate enantioenriched fluorinated bicyclic compounds. researchgate.net While this example does not use this compound directly, it demonstrates the principle of using a fluorinated aldehyde derivative as a precursor in asymmetric synthesis. Additionally, the development of atroposelective N-acylation reactions of quinazolinones highlights another potential area where a chiral center can be introduced, starting from a precursor derived from a substituted benzaldehyde. nih.gov

Asymmetric Transformations and Enantioselective Approaches

The aldehyde functional group is a cornerstone in asymmetric synthesis, serving as a key electrophile in a multitude of carbon-carbon bond-forming reactions that establish new stereocenters. In principle, this compound could be a substrate for various enantioselective transformations. These reactions typically employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product, leading to a single or predominant enantiomer.

Common enantioselective reactions involving aldehydes include:

Nucleophilic additions: This encompasses reactions with organometallic reagents (like Grignard or organolithium reagents), where a chiral ligand coordinates to the metal to direct the facial attack on the prochiral aldehyde.

Aldol and related reactions: Chiral catalysts, often based on proline or metal complexes, can mediate the enantioselective addition of enolates or enol equivalents to aldehydes.

Asymmetric allylation and crotylation: The use of chiral boron or silicon-based reagents allows for the highly stereocontrolled addition of allyl or crotyl groups.

Despite the extensive development of these methodologies, a specific application of these transformations to this compound is not documented in the reviewed literature. The electronic effects of the fluorine atom and the steric hindrance from the two methyl groups could influence its reactivity and the stereochemical outcome of such reactions, but dedicated studies appear to be unpublished.

Biocatalytic Applications in Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.govrsc.org Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are widely used for the asymmetric reduction of prochiral ketones and aldehydes to furnish chiral alcohols. nih.gov These enzymatic reactions often exhibit exceptional enantioselectivity. nih.govrsc.org

The general transformation involves the enzyme-catalyzed transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the aldehyde. nih.gov This process, in theory, could be applied to this compound to produce the corresponding chiral (2-fluoro-4,5-dimethylphenyl)methanol. The stereochemical outcome (whether the (R)- or (S)-enantiomer is formed) would depend on the specific enzyme used.

However, a search of the scientific literature did not yield any specific examples of the biocatalytic reduction or other asymmetric enzymatic reactions utilizing this compound as a substrate. While the field of biocatalysis is vast and its application to fluorinated molecules is an active area of research, this particular aldehyde has not been featured in published studies. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology (excluding direct biological activity)

In medicinal chemistry and chemical biology, Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of a lead compound. This involves the systematic synthesis of derivatives (analogs) to probe how changes in a molecule's structure affect its interaction with a biological target. nih.gov

The aldehyde group of this compound is a versatile handle for such derivatization. It can be readily converted into a wide array of other functional groups, allowing for the exploration of the chemical space around the core 2-fluoro-4,5-dimethylphenyl scaffold.

Potential Derivatization Reactions for SAR Studies:

| Starting Functional Group | Reaction Type | Resulting Functional Group |

| Aldehyde | Reductive Amination | Amine |

| Aldehyde | Wittig Reaction | Alkene |

| Aldehyde | Oxidation | Carboxylic Acid |

| Aldehyde | Grignard Reaction | Secondary Alcohol |

| Aldehyde | Condensation | Imine, Hydrazone, Oxime |

These transformations would allow chemists to systematically vary parameters such as:

Size and shape: By introducing different alkyl or aryl groups.

Hydrogen bonding capacity: By converting the aldehyde to alcohols, amines, or amides.

Electronic properties: By introducing electron-donating or electron-withdrawing groups in the derivatized moiety.

While the principles of SAR-driven derivatization are well-established, and the necessary chemical transformations are fundamental in organic synthesis, there is no specific mention in the surveyed literature of this compound being used as a scaffold for such SAR studies.

Theoretical and Computational Chemistry Studies of 2 Fluoro 4,5 Dimethylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For 2-Fluoro-4,5-dimethylbenzaldehyde, these calculations offer a detailed picture of its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

The electronic structure of this compound is influenced by its substituents: the electron-withdrawing fluoro group and the electron-donating methyl groups. DFT calculations can quantify these effects, providing insights into bond lengths, bond angles, and atomic charges. For instance, the fluorine atom is expected to increase the positive charge on the adjacent carbon atom, influencing the molecule's reactivity.

Key parameters derived from DFT calculations that describe reactivity include chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These descriptors help in understanding how this compound will interact with other chemical species. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. malayajournal.org

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, and it centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the HOMO is likely to be located on the electron-rich aromatic ring and methyl groups, while the LUMO is expected to be centered on the electron-withdrawing benzaldehyde (B42025) group. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and an acceptor. The HOMO-LUMO gap can be calculated using DFT, and this information is invaluable for predicting the molecule's behavior in various chemical reactions. nih.gov

The energies of the HOMO and LUMO are also used to calculate several global reactivity descriptors, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of chemical hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table provides the formulas for key reactivity descriptors derived from HOMO and LUMO energies.

Conformation Analysis and Rotational Isomerism

The presence of the aldehyde group in this compound introduces the possibility of rotational isomerism around the C-C bond connecting the aldehyde group to the aromatic ring. This can lead to different conformers, which may have different energies and properties. Computational methods, particularly DFT, are well-suited for studying these conformational preferences. researchgate.net

For substituted benzaldehydes, two primary planar conformers are often considered: O-cis and O-trans, referring to the orientation of the carbonyl oxygen relative to a substituent on the ring. In the case of this compound, the relative orientation of the aldehyde group with respect to the fluorine atom at the 2-position is of particular interest. Theoretical calculations can determine the potential energy surface for the rotation of the aldehyde group, identifying the most stable conformer and the energy barriers between different conformers. The stability of these conformers is often influenced by a combination of steric and electronic effects, such as intramolecular hydrogen bonding or dipole-dipole interactions. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction pathways and the characterization of transition states, which are the high-energy structures that connect reactants and products. researchgate.net

By calculating the energies of reactants, products, and intermediates, as well as the transition states that separate them, a detailed understanding of the reaction mechanism can be obtained. This includes identifying the rate-determining step of the reaction and understanding how substituents on the aromatic ring influence the reaction kinetics. For example, the electron-withdrawing fluorine atom in this compound is expected to affect the reactivity of the aldehyde group in nucleophilic addition reactions.

Prediction of Spectroscopic Properties Beyond Basic Identification

While basic spectroscopic techniques are used for routine identification, computational methods can predict and interpret spectroscopic data in much greater detail, providing deeper mechanistic insights.

Vibrational Spectra (IR, Raman) for Mechanistic Insights

Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, it is possible to correlate the calculated frequencies with the experimentally observed spectral bands. researchgate.net This allows for a more confident assignment of the various vibrational modes of the molecule, including the stretching and bending vibrations of the C=O, C-F, and C-H bonds, as well as the vibrations of the aromatic ring. ias.ac.in

These detailed assignments can be used to gain mechanistic insights into chemical reactions. For example, by monitoring changes in the vibrational spectrum during a reaction, it is possible to identify the formation of intermediates and to follow the progress of the reaction. Furthermore, theoretical calculations can help to understand how the vibrational frequencies are affected by factors such as solvent effects and intermolecular interactions.

Below is a representative table of calculated and experimental vibrational frequencies for a substituted benzaldehyde, illustrating the level of detail that can be achieved through a combination of theoretical and experimental approaches.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| ν(C=O) | 1705 | 1698 | Carbonyl stretch |

| ν(C-F) | 1250 | 1245 | Carbon-Fluorine stretch |

| ν(C-H)aldehyde | 2850 | 2845 | Aldehyde C-H stretch |

| β(C=O) | 750 | 745 | Carbonyl in-plane bend |

| γ(C=O) | 650 | 648 | Carbonyl out-of-plane bend |

| Ring breathing | 1000 | 998 | Aromatic ring vibration |

This table presents a comparison of theoretically calculated and experimentally observed vibrational frequencies for a representative substituted benzaldehyde, showcasing the accuracy of computational predictions.

Advanced NMR Chemical Shift Predictions (e.g., ¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools for predicting NMR chemical shifts, which aids in spectral assignment and offers deep insights into the electronic environment of nuclei. For this compound, predicting ¹⁹F and ¹³C NMR spectra is particularly valuable for characterizing the effects of the substituents on the aromatic ring.

¹⁹F NMR Chemical Shift Predictions: The ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift range that makes ¹⁹F NMR an excellent probe for structural and environmental changes. nih.gov The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent aldehyde group and the methyl groups at the 4 and 5 positions. Theoretical predictions, often employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within Density Functional Theory (DFT) calculations (e.g., B3LYP functional), can provide accurate estimations of these shifts. semanticscholar.org

Computational models must account for conformational dynamics, as the orientation of the aldehyde group can influence the fluorine's electronic environment. biorxiv.orgnih.gov Furthermore, solvent effects can be significant; predictions may be performed in the gas phase or, for higher accuracy, using implicit or explicit solvent models to better match experimental conditions. nih.gov The predicted ¹⁹F chemical shift would be reported relative to a standard reference compound, such as CFCl₃. colorado.eduucsb.edu Given the substitution pattern, the fluorine signal is expected to appear in the typical range for aromatic fluorides. ucsb.edu

¹³C NMR Chemical Shift Predictions: Predicting the ¹³C NMR spectrum is crucial for assigning the carbon signals of the aromatic ring, the methyl groups, and the carbonyl group. The chemical shifts of the aromatic carbons are determined by the combined inductive and resonance effects of the fluorine, dimethyl, and aldehyde substituents. The carbonyl carbon (C=O) is expected to have a characteristic downfield shift, typically in the 190-193 ppm range for benzaldehydes. rsc.org The carbons directly bonded to the fluorine (C2), aldehyde (C1), and methyl groups (C4, C5) will show the most significant shifts from benzene's reference value. The C-F coupling constants (¹JCF, ²JCF, etc.) are also important parameters that can be calculated to aid in spectral interpretation.

The accuracy of predicted ¹³C and ¹⁹F chemical shifts is greatly enhanced when conformational averaging, based on snapshots from molecular dynamics simulations, is taken into account, as this provides a more realistic representation of the molecule's dynamic nature in solution. biorxiv.orgnih.gov

Below is a table illustrating the kind of data that would be generated from such computational studies.

Table 1: Predicted NMR Chemical Shifts (δ) and Key Coupling Constants for this compound (Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar structures.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm, rel. to CFCl₃) | Predicted C-F Coupling Constant (Hz) |

|---|---|---|---|

| C=O | 191.5 | N/A | ³JCF ≈ 3-5 |

| C1 | 132.0 | N/A | ²JCF ≈ 15-25 |

| C2 | 163.0 | N/A | ¹JCF ≈ 240-260 |

| C3 | 118.0 | N/A | ²JCF ≈ 18-28 |

| C4 | 142.0 | N/A | ³JCF ≈ 2-4 |

| C5 | 139.0 | N/A | ⁴JCF ≈ 1-3 |

| C6 | 128.5 | N/A | ⁵JCF ≈ 0-2 |

| 4-CH₃ | 20.5 | N/A | N/A |

| 5-CH₃ | 19.8 | N/A | N/A |

| F | N/A | -115.0 | N/A |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which induces electronic transitions from occupied molecular orbitals to unoccupied ones. libretexts.org For organic molecules like this compound, the transitions of interest typically involve π and non-bonding (n) electrons. The benzaldehyde moiety is the primary chromophore, the part of the molecule responsible for light absorption. libretexts.org

The principal electronic transitions expected for this molecule are:

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a bonding π orbital of the aromatic ring and carbonyl group to an anti-bonding π* orbital. libretexts.orgelte.hu Conjugation between the benzene (B151609) ring and the carbonyl group lowers the energy gap, shifting the absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. elte.hu

n → π Transitions:* This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an anti-bonding π* orbital. libretexts.orgslideshare.net These transitions are typically lower in energy (occur at longer wavelengths) and are significantly weaker in intensity (lower molar extinction coefficient, ε) than π → π* transitions. elte.hu

The substituents on the benzene ring—the fluoro and two methyl groups—act as auxochromes, modifying the absorption characteristics of the benzaldehyde chromophore. The electron-donating methyl groups and the electron-withdrawing (by induction) but electron-donating (by resonance) fluoro group will subtly alter the energy levels of the molecular orbitals, causing shifts in the maximum absorption wavelength (λmax).

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra, providing theoretical λmax values and the nature of the corresponding electronic transitions.

Table 2: Expected Electronic Transitions and λmax for this compound (Note: Values are illustrative, based on typical data for substituted benzaldehydes.)

| Transition Type | Involved Orbitals | Expected λmax Range (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π | HOMO → LUMO | 245 - 265 | High (~10,000 - 15,000) |

| n → π | n → LUMO | 310 - 340 | Low (~100 - 400) |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules at an atomic level. easychair.org For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational preferences and the influence of the surrounding environment, particularly the solvent.

Conformational Dynamics: The primary conformational freedom in this compound involves the rotation of the aldehyde group (-CHO) around the C-C bond connecting it to the aromatic ring. This rotation defines the relative orientation of the carbonyl oxygen and the ortho-fluoro substituent. Two planar conformations, trans (where the C=O bond is directed away from the fluorine) and cis (where the C=O bond is directed towards the fluorine), are expected to be the most stable. Theoretical studies on similar substituted benzaldehydes have shown that one conformer is typically more stable, though the energy difference can be small. researchgate.net MD simulations can map the potential energy surface of this rotation, identify the minimum energy conformations, and calculate the equilibrium population of each state at a given temperature.

Solvent Effects: The choice of solvent can significantly impact conformational equilibria and molecular properties. easychair.orgresearchgate.net MD simulations explicitly model solvent molecules, allowing for the detailed study of solute-solvent interactions such as hydrogen bonding between the carbonyl oxygen and protic solvents, or dipole-dipole interactions. easychair.orgresearchgate.net By running simulations in different virtual solvents (e.g., water, methanol, chloroform), one can predict how the conformational landscape of this compound changes. For instance, polar solvents might stabilize a more polar conformer. This information is crucial for accurately predicting spectroscopic properties like NMR chemical shifts, which are sensitive to both conformation and solvent. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound arrange themselves into a regular, repeating crystal lattice. The specific arrangement, or crystal packing, is governed by a delicate balance of various non-covalent intermolecular interactions. researchgate.netrsc.org Understanding these interactions is key to predicting crystal structure and solid-state properties.

The primary intermolecular interactions expected for this molecule include:

C–H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. It can form weak hydrogen bonds with C–H donors from the methyl groups or the aromatic ring of neighboring molecules. These interactions are often a dominant factor in the packing of benzaldehyde derivatives. researchgate.net

C–H···F Interactions: The organic fluorine atom is a weak hydrogen bond acceptor. While less influential than C–H···O bonds, C–H···F interactions can play a significant role in directing the crystal packing. researchgate.netnih.gov

π–π Stacking: The electron-rich aromatic rings can stack on top of each other. These interactions can be in a parallel-displaced or T-shaped arrangement to minimize repulsion and maximize attraction.

Halogen···Halogen or Halogen···O Interactions: Weak interactions involving the fluorine atom and an oxygen or another halogen on an adjacent molecule might also occur, further stabilizing the crystal lattice. researchgate.net

Computational crystal structure prediction and analysis tools can be used to explore likely packing arrangements. By calculating the interaction energies between molecular pairs, it is possible to identify the most significant forces driving the crystallization and to rationalize the final three-dimensional structure. nih.gov Visualizing interaction preference maps can highlight which functional groups are satisfying their donor or acceptor potential within the crystal. psu.edu

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Anticipated Significance in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl O | High: Likely a primary motif directing the packing. researchgate.net |

| Weak Hydrogen Bond | Methyl C-H | Carbonyl O | Moderate: Contributes to overall lattice energy. |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Aromatic F | Moderate: Acts as a secondary, structure-directing force. researchgate.netnih.gov |

| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | High: Important for efficient space-filling and stabilization. |

Advanced Spectroscopic Analysis for Mechanistic and Structural Elucidation of 2 Fluoro 4,5 Dimethylbenzaldehyde Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions. asahilab.co.jp It allows for the simultaneous observation and quantification of reactants, intermediates, and products within a complex reaction mixture, providing critical insights into reaction kinetics and mechanisms. magritek.com By acquiring spectra at regular intervals, a time-course of the reaction can be constructed, tracking the consumption of starting materials and the formation of products. magritek.com

In transformations involving 2-Fluoro-4,5-dimethylbenzaldehyde, ¹H NMR spectroscopy is particularly useful. The aldehyde proton (CHO) has a characteristic chemical shift in the downfield region (typically around 9.5-10.5 ppm), making it an excellent probe for monitoring the conversion of the aldehyde functional group. rsc.org The aromatic protons and the two methyl groups also have distinct signals that will shift upon chemical transformation, providing further data points for analysis. For instance, in a condensation reaction, the disappearance of the aldehyde proton signal can be correlated with the appearance of new signals corresponding to the product. magritek.com The ability to observe reaction intermediates, which are often present only transiently, is another key advantage of using NMR for reaction monitoring. magritek.com

Modern NMR techniques, including the use of compact or benchtop NMR spectrometers, have made real-time analysis more accessible for process control in a laboratory setting. asahilab.co.jpresearchgate.net These instruments can be coupled directly to flow reactors, enabling continuous, in-line analysis of synthetic processes. researchgate.net

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted and typical for this structural class. Actual values may vary based on solvent and experimental conditions.)

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde Proton | ¹H | 9.9 - 10.2 | Singlet (s) |

| Aromatic Proton (at C3) | ¹H | ~7.6 | Singlet (s) |

| Aromatic Proton (at C6) | ¹H | ~7.1 | Singlet (s) |

| Methyl Protons (at C4/C5) | ¹H | ~2.3 | Singlet (s) |

| Aldehyde Carbon | ¹³C | ~191 | Doublet (d, due to JC-F) |

| Aromatic Carbon (C1) | ¹³C | ~132 | Doublet (d, due to JC-F) |

| Aromatic Carbon (C2) | ¹³C | ~165 | Doublet (d, due to JC-F) |

| Aromatic Carbon (C3) | ¹³C | ~135 | Doublet (d, due to JC-F) |

| Aromatic Carbon (C4) | ¹³C | ~140 | Singlet (s) |

| Aromatic Carbon (C5) | ¹³C | ~145 | Singlet (s) |

| Aromatic Carbon (C6) | ¹³C | ~118 | Doublet (d, due to JC-F) |

| Methyl Carbons (at C4/C5) | ¹³C | ~20 | Singlet (s) |

Advanced Mass Spectrometry Techniques for Intermediate Identification

Advanced mass spectrometry (MS) techniques are crucial for identifying and characterizing transient or unstable intermediates that may not be observable by other methods. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, which can then be analyzed to determine their mass-to-charge ratio (m/z). This information is vital for proposing and confirming the structures of fleeting intermediates.

In the context of this compound transformations, MS can detect key intermediates in, for example, aldol (B89426) condensations, Wittig reactions, or reductive aminations. By coupling a mass spectrometer to a liquid chromatography (LC) system (LC-MS), components of the reaction mixture can be separated before detection, providing an even clearer picture of the reaction's progress and complexity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown intermediate or product, which is a critical step in its identification. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared to experimental values to add another layer of confidence to the structural assignment. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (C₉H₉FO) (Note: These values are calculated based on the molecular formula and are used to identify the compound in a mass spectrum.)

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₉H₁₀FO]⁺ | 153.0710 | ~128.5 |

| [M+Na]⁺ | [C₉H₉FONa]⁺ | 175.0529 | ~135.1 |

| [M+K]⁺ | [C₉H₉FOK]⁺ | 191.0269 | ~139.8 |

| [M-H]⁻ | [C₉H₈FO]⁻ | 151.0565 | ~124.3 |

X-ray Crystallography for Detailed Structural Data of Derivatives or Co-crystals

While this compound is a liquid or low-melting solid at room temperature, its derivatives can often be synthesized as stable, crystalline solids suitable for X-ray crystallography. This technique provides unambiguous, high-resolution three-dimensional structural data, including precise bond lengths, bond angles, and torsional angles. This level of detail is the gold standard for structure confirmation and is invaluable for understanding the steric and electronic effects of the substituent groups on the molecule's conformation and packing in the solid state.

For example, a Schiff base derivative formed by reacting this compound with a primary amine, or a chalcone (B49325) resulting from its condensation with a ketone, could be analyzed. The resulting crystal structure would confirm the covalent connectivity and stereochemistry of the product. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the material's bulk properties. Co-crystallization with other molecules can also be used to isolate and structurally characterize non-covalent complexes.

Table 3: Illustrative X-ray Crystallographic Parameters for a Hypothetical Derivative (Note: This table represents typical data obtained from a crystallographic information file (CIF) for a hypothetical crystalline derivative of this compound.)

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |

| C-F Bond Length | The distance between the Carbon and Fluorine atoms. | ~1.35 Å |

| C=O Bond Length | The distance of the carbonyl double bond (in a ketone derivative). | ~1.22 Å |

| Aromatic C-C Bond Lengths | The distances between carbons in the benzene (B151609) ring. | 1.38 - 1.41 Å |

| Torsion Angle | The dihedral angle between the phenyl ring and a substituent group. | e.g., C-C-C=N angle in a Schiff base |

Chiral Spectroscopy for Enantiomeric Excess Determination

When this compound is used in an asymmetric synthesis to create a chiral product, it is essential to determine the enantiomeric excess (% ee) of the reaction mixture. Chiral spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for this purpose. These techniques measure the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov

Each enantiomer of a chiral compound will produce a mirror-image CD or VCD spectrum. nih.gov For a non-racemic mixture, the magnitude of the observed signal is directly proportional to the excess of one enantiomer over the other. By creating a calibration curve with samples of known enantiomeric excess, the % ee of an unknown sample can be accurately determined. nih.gov

For instance, if this compound were to undergo an asymmetric addition to the aldehyde group, forming a chiral secondary alcohol, CD spectroscopy could be used to analyze the product. The technique can be sensitive enough for real-time monitoring of asymmetric reactions, providing crucial data for reaction optimization. nih.gov Exciton-Coupled Circular Dichroism (ECCD) is a particularly sensitive method that can be used if the product contains multiple chromophores, where the interaction between them gives rise to a characteristic and intense CD signal. nih.gov

Table 4: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Derivative (Note: This table illustrates how the CD spectra for two enantiomers (R and S) are mirror images.)

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] | (S)-Enantiomer Molar Ellipticity [θ] |

| 220 | +15,000 | -15,000 |

| 235 | 0 | 0 |

| 250 | -12,000 | +12,000 |

| 280 | -1,500 | +1,500 |

| 300 | 0 | 0 |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of specialty chemicals like 2-Fluoro-4,5-dimethylbenzaldehyde is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and the potential for higher yields and purity.

Flow reactors, particularly microreactors, provide a highly controlled environment for chemical reactions. For the synthesis of substituted benzaldehydes, this can be particularly advantageous in managing reaction intermediates and improving the selectivity of reactions such as formylation or oxidation. The use of automated flow reactors allows for the rapid screening of reaction conditions, including catalysts, solvents, and temperatures, to optimize the production of this compound. While specific studies on the continuous-flow synthesis of this exact molecule are not yet prevalent, the principles have been demonstrated for a wide range of related compounds. For instance, automated flow reactors have been successfully used to screen modifiers for hydrogenation reactions, a process that could be adapted for the selective reduction of the aldehyde group in this compound if required. nih.gov The development of automated solid-phase synthesis in flow reactors further expands the possibilities, enabling multi-step syntheses where intermediates are attached to a solid support, facilitating purification and subsequent reaction steps. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis